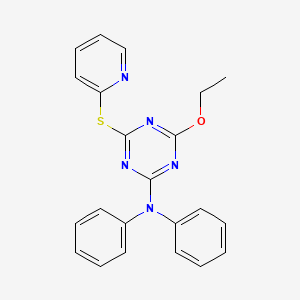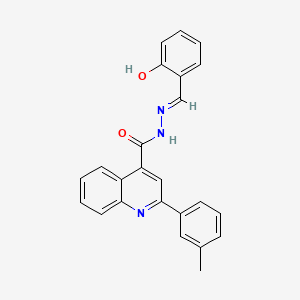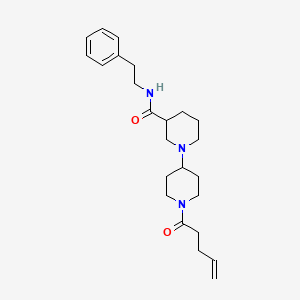![molecular formula C10H15NOS B5963978 [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B5963978.png)
[1-(2-thienylmethyl)-2-pyrrolidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-thienylmethyl)-2-pyrrolidinyl]methanol, also known as TMM, is a chemical compound that has been widely studied for its potential therapeutic applications. TMM belongs to the class of compounds known as beta-hydroxy phenethylamines, which are known to have stimulant and psychoactive properties. In recent years, TMM has gained attention as a potential treatment for a variety of medical conditions, including depression, anxiety, and addiction.
Mechanism of Action
The exact mechanism of action of [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol is not yet fully understood. However, it is believed that [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol acts on the central nervous system by increasing the levels of certain neurotransmitters, including dopamine, norepinephrine, and serotonin. This increase in neurotransmitter levels is thought to be responsible for the stimulant and psychoactive effects of [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol has been studied for its biochemical and physiological effects. One study found that [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol can increase heart rate and blood pressure in rats, suggesting that it may have cardiovascular effects. Other studies have suggested that [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol may have effects on the immune system and on the metabolism of certain drugs.
Advantages and Limitations for Lab Experiments
One advantage of using [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol in lab experiments is that it is relatively easy to synthesize and purify. Additionally, [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol has been extensively studied, which means that there is a large body of literature available on its properties and potential applications. However, one limitation of using [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol in lab experiments is that it is a psychoactive compound, which means that it may have effects on the behavior and physiology of test subjects.
Future Directions
There are several areas of research that could be explored in the future with regards to [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol. One area of interest is the development of new synthesis methods for [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol that are more efficient and cost-effective. Another area of research is the exploration of new therapeutic applications for [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol, such as its potential use in the treatment of addiction or as a cognitive enhancer. Additionally, further studies are needed to fully understand the mechanism of action of [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol and its effects on the central nervous system and other physiological systems.
Synthesis Methods
The synthesis of [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol is a complex process that involves several steps. The most common method for synthesizing [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol involves the reaction of 2-thiophenemethylamine with formaldehyde and sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to produce [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol. Other methods for synthesizing [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol have also been reported, including the use of different starting materials and reaction conditions.
Scientific Research Applications
[1-(2-thienylmethyl)-2-pyrrolidinyl]methanol has been extensively studied for its potential therapeutic applications. One area of research that has gained particular attention is the use of [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol as a treatment for depression and anxiety. Several studies have suggested that [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol may be effective in reducing symptoms of depression and anxiety, although the exact mechanism of action is not yet fully understood.
properties
IUPAC Name |
[1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c12-8-9-3-1-5-11(9)7-10-4-2-6-13-10/h2,4,6,9,12H,1,3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLUJHMOCFRJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CS2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-furylmethyl)-N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B5963902.png)
![N-[3-(acetylamino)phenyl]-1-propionyl-4-piperidinecarboxamide](/img/structure/B5963903.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5963908.png)
![4-[(4-methyl-1-phthalazinyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5963919.png)

![1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine](/img/structure/B5963934.png)
![1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5963936.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide](/img/structure/B5963941.png)
amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5963948.png)

![1-({5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}acetyl)proline](/img/structure/B5963967.png)

![ethyl 1-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B5963971.png)
![5-(2-methyl-1,3-thiazol-5-yl)-1-(1-phenylethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B5964002.png)